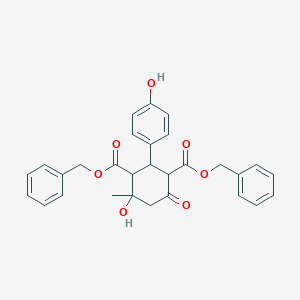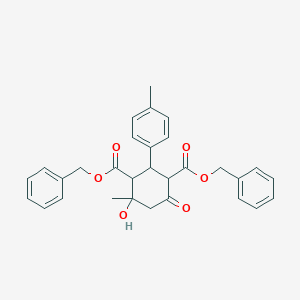
Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate, also known as BMHPCD, is a chemical compound with potential applications in scientific research. This compound is a member of the cyclohexanedicarboxylate family and has been shown to have interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes involved in inflammation, cancer, and viral replication. Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate has also been shown to have an effect on the expression of certain genes involved in these processes.
Biochemical and Physiological Effects:
Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate has been shown to have interesting biochemical and physiological effects. In vitro studies have demonstrated that this compound has anti-inflammatory, anti-cancer, and anti-viral properties. Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. In addition, this compound has been shown to inhibit the replication of certain viruses, such as HIV and HCV. Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate has also been shown to have antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize and can be obtained in a pure form through recrystallization. Another advantage is that Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate has been shown to have interesting biochemical and physiological effects, which make it a promising candidate for the development of new drugs. However, one limitation is that the mechanism of action of Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that the yield of the synthesis reaction is relatively low, which makes it difficult to obtain large quantities of the compound.
Zukünftige Richtungen
There are several future directions for the study of Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate. One direction is to further investigate the mechanism of action of this compound. This could involve studying its effects on specific enzymes and genes involved in inflammation, cancer, and viral replication. Another direction is to study the pharmacokinetics and pharmacodynamics of Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate in vivo. This could involve testing the compound in animal models to determine its efficacy and toxicity. Another direction is to explore the potential applications of Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate in the treatment of oxidative stress-related diseases. Finally, future research could focus on the development of new derivatives of Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate with improved properties, such as higher yield and better solubility.
Synthesemethoden
The synthesis of Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate involves the reaction of 4-hydroxy-4-methyl-2-phenylcyclohexanone with diisopropyl malonate in the presence of a base catalyst. The resulting intermediate is then treated with acetic anhydride and sodium acetate to yield the final product. The yield of this reaction is relatively low, around 30%, and the synthesis requires several steps. However, Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate can be obtained in a pure form through recrystallization.
Wissenschaftliche Forschungsanwendungen
Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have interesting biochemical and physiological effects, which make it a promising candidate for the development of new drugs. Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate has been studied for its potential anti-inflammatory, anti-cancer, and anti-viral properties. In addition, this compound has been shown to have antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Eigenschaften
Molekularformel |
C23H32O6 |
|---|---|
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C23H32O6/c1-14(2)12-28-21(25)19-17(24)11-23(5,27)20(22(26)29-13-15(3)4)18(19)16-9-7-6-8-10-16/h6-10,14-15,18-20,27H,11-13H2,1-5H3 |
InChI-Schlüssel |
BRGRVHJIWQXPQK-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC(C)C)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)COC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Diallyl 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B282356.png)
![4-benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282357.png)
![5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282358.png)
![4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282361.png)
![4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282363.png)
![[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetonitrile](/img/structure/B282365.png)
![4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282367.png)

![(3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one](/img/structure/B282372.png)
![(3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one](/img/structure/B282373.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282375.png)